molecular formula C6H13NO3 B13731595 2-methylpentan-2-yl Nitrate CAS No. 133764-33-7

2-methylpentan-2-yl Nitrate

Cat. No.: B13731595
CAS No.: 133764-33-7
M. Wt: 147.17 g/mol
InChI Key: LFIPHSRTIDHJFT-UHFFFAOYSA-N
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Description

2-Methylpentan-2-yl nitrate is an organic nitrate compound with the molecular formula C6H13NO3 It is a derivative of pentane, where a nitrate group is attached to the second carbon of a 2-methylpentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpentan-2-yl nitrate typically involves the nitration of 2-methylpentan-2-ol. The reaction is carried out using a mixture of nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process. The general reaction can be represented as follows:

[ \text{2-Methylpentan-2-ol} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the nitration process more efficiently. The use of mixed acid (a combination of nitric acid and sulfuric acid) is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methylpentan-2-yl nitrate can undergo various chemical reactions, including:

    Oxidation: The nitrate group can be oxidized further under strong oxidizing conditions.

    Reduction: The nitrate group can be reduced to form corresponding amines or alcohols.

    Substitution: The nitrate group can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like halides, amines, or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro compounds or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted organic compounds depending on the nucleophile used.

Scientific Research Applications

2-Methylpentan-2-yl nitrate has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including its role as a nitric oxide donor.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs that release nitric oxide.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The primary mechanism of action of 2-methylpentan-2-yl nitrate involves the release of nitric oxide (NO). Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound releases NO through a series of biochemical reactions, which involve the reduction of the nitrate group to form NO. This process is facilitated by enzymes such as nitric oxide synthase.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpentane: A hydrocarbon with a similar carbon skeleton but without the nitrate group.

    2-Methylpentan-2-ol: The alcohol precursor used in the synthesis of 2-methylpentan-2-yl nitrate.

    2-Methylpentan-2-amine: A related compound where the nitrate group is replaced by an amine group.

Uniqueness

This compound is unique due to its nitrate functional group, which imparts distinct chemical reactivity and biological activity. Unlike its hydrocarbon or alcohol counterparts, the nitrate group allows for the release of nitric oxide, making it valuable in applications where NO release is desired.

Properties

CAS No.

133764-33-7

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-methylpentan-2-yl nitrate

InChI

InChI=1S/C6H13NO3/c1-4-5-6(2,3)10-7(8)9/h4-5H2,1-3H3

InChI Key

LFIPHSRTIDHJFT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)O[N+](=O)[O-]

Origin of Product

United States

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